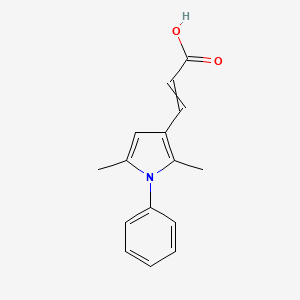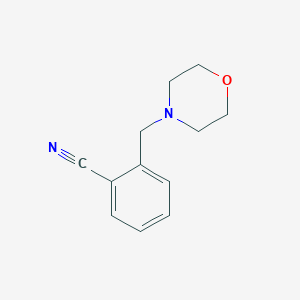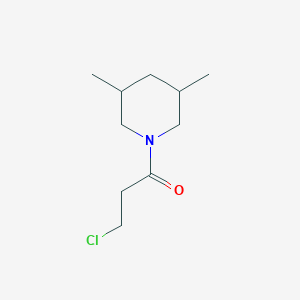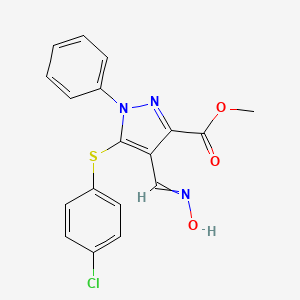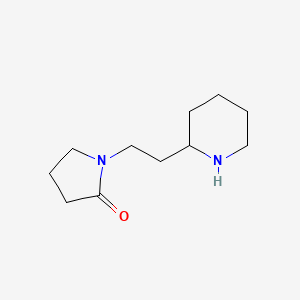![molecular formula C12H7ClN2S B1351817 4-Chloro-2-phenylthieno[2,3-d]pyrimidine CAS No. 56843-80-2](/img/structure/B1351817.png)
4-Chloro-2-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions with other compounds. For instance, one study reported the design and synthesis of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents . Another study discussed the synthesis of pyrimidine derivatives from α-methyl or α-methylene ketones .Molecular Structure Analysis
The molecular structure of this compound comprises a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom, which can participate in various chemical reactions .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also react with other compounds to form new derivatives with potential biological activities .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Antimicrobial Activities
A study by Goudgaon and Sheshikant (2013) detailed the synthesis of novel pyrimidine analogs, including 4-Chloro-2-phenylthieno[2,3-d]pyrimidine derivatives, to investigate their antimicrobial properties. The antimicrobial evaluation demonstrated that certain compounds exhibited significant activity against fungal strains, suggesting their potential as antifungal agents (Goudgaon & Sheshikant, 2013).
Cross-Coupling Reactions
Prieur, Pujol, and Guillaumet (2015) explored the use of microwave-promoted cross-coupling reactions for the triarylation of pyrrolopyrimidines, starting from this compound. This study highlights the efficiency of Suzuki–Miyaura and Liebeskind–Srogl cross-coupling reactions in synthesizing new pyrrolo[2,3-d]pyrimidines with potential for further functionalization (Prieur, Pujol, & Guillaumet, 2015).
Synthesis and Biological Activities
Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, including those based on this compound, to evaluate their radioprotective and antitumor activities. The results showed promising activities, underscoring the therapeutic potential of these compounds in cancer treatment and radioprotection (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including this compound analogs. The study provided insights into the NLO characteristics of these compounds, suggesting their applicability in optoelectronic and high-tech applications (Hussain et al., 2020).
Anticancer Drug Synthesis
Zhou et al. (2019) developed a rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate in the synthesis of small molecule anticancer drugs. This method highlights the relevance of this compound derivatives in the development of novel anticancer therapies (Zhou et al., 2019).
Mechanism of Action
Future Directions
The future research directions for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine could involve further exploration of its biological activities and potential applications, particularly in the field of medicinal chemistry . The development of new derivatives and the investigation of their mechanisms of action could also be areas of interest .
properties
IUPAC Name |
4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLJGJCKQEAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406177 | |
| Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56843-80-2 | |
| Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)



